4-Nitrobenzyl morpholine-4-carbodithioate

Übersicht

Beschreibung

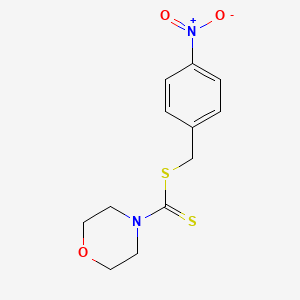

4-Nitrobenzyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C12H14N2O3S2 and a molecular weight of 298.39 g/mol . It is a carbodithioate derivative of morpholine, which is a cyclic amine commonly used in organic synthesis. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

The synthesis of 4-Nitrobenzyl morpholine-4-carbodithioate typically involves the reaction of 4-nitrobenzyl chloride with morpholine-4-carbodithioate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-Nitrobenzyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 4-nitrobenzyl morpholine derivatives is their role in anticancer research. Studies have demonstrated that these compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of 4-(4-nitrobenzyl)morpholine derivatives, which were investigated for their anticancer properties. The crystal structure of these compounds was analyzed, revealing intermolecular interactions that contribute to their stability and biological activity .

Anticholinesterase Activity

Recent research has also focused on the anticholinesterase properties of morpholine-4-carbodithioate derivatives. A study synthesized novel derivatives bearing benzimidazole moieties, which were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that certain derivatives showed high inhibition percentages, suggesting potential therapeutic applications in treating Alzheimer's disease . The following table summarizes the inhibitory effects observed:

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| 2a | 33.93 | 29.69 | 69.0 |

| 2b | 64.69 | 58.12 | 45.5 |

| 2c | 50.00 | 40.00 | 60.0 |

Coordination Chemistry

Dithiocarbamate Ligands

Dithiocarbamate ligands, including those derived from morpholine-4-carbodithioate, are widely used in coordination chemistry due to their ability to form stable complexes with metal ions. These complexes have diverse applications, including catalysis and materials science. Research has shown that sodium morpholine-4-carbodithioate forms coordination polymers that can be utilized in dye production and agricultural chemicals . The structural characteristics of these complexes are crucial for understanding their reactivity and potential uses.

Synthesis and Characterization

The synthesis of 4-nitrobenzyl morpholine-4-carbodithioate typically involves multi-step reactions, often starting from easily accessible precursors like benzimidazoles or morpholine derivatives. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of synthesized compounds . The following table outlines key spectroscopic data for one of the synthesized derivatives:

| Spectroscopic Technique | Observed Values |

|---|---|

| IR (cm-1) | C=O: 1684; C=C: 1604-1423 |

| NMR (ppm) | δ 2.82 (CH3), δ 3.59 (NCH2) |

Wirkmechanismus

The mechanism of action of 4-Nitrobenzyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Nitrobenzyl morpholine-4-carbodithioate can be compared with other similar compounds, such as:

Biologische Aktivität

4-Nitrobenzyl morpholine-4-carbodithioate is a compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring connected to a nitrobenzyl group and a carbodithioate moiety. This unique configuration may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes, particularly cholinesterases, which play a crucial role in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

Antimicrobial Activity

Research indicates that nitrobenzoate-derived compounds, including this compound, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains and fungi.

Anticancer Properties

Nitrobenzoate compounds are also noted for their anticancer activities. They have been reported to suppress tumor cell proliferation and induce apoptosis in cancer cells. Specifically, studies have shown that these compounds can inhibit tumor-induced angiogenesis, which is critical for tumor growth and metastasis.

Enzymatic Inhibition Studies

A study conducted on similar nitrobenzoate derivatives demonstrated potent inhibitory effects on cholinesterase enzymes. For instance, derivatives containing morpholine showed enhanced selectivity towards butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Cytotoxicity Assessments

In vitro assays utilizing the MTT method have indicated that this compound exhibits low cytotoxicity against healthy cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic use .

Data Tables

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methyl morpholine-4-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEUXOYPPBYZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.